Biochemical Potency: Apilimod vs. Next-Generation Inhibitors (IC50 Comparison)
Apilimod's biochemical potency (IC50 = 14 nM) serves as a clinical benchmark [1]. However, next-generation inhibitors demonstrate significantly higher potency. APY0201 is ~2.7-fold more potent (IC50 = 5.2 nM) [2], while SGC-PIKFYVE-1 and its optimized analog, compound 40 (PIKfyve-IN-4), exhibit sub-nanomolar IC50 values of 6.9 nM and 0.60 nM, respectively [3]. This represents a >23-fold improvement in biochemical potency for compound 40 over the clinical standard Apilimod.
| Evidence Dimension | Biochemical inhibition of PIKfyve |
|---|---|
| Target Compound Data | Apilimod: IC50 = 14 nM; APY0201: IC50 = 5.2 nM; SGC-PIKFYVE-1: IC50 = 6.9 nM; Compound 40: IC50 = 0.60 nM |
| Comparator Or Baseline | Apilimod (IC50 = 14 nM) |
| Quantified Difference | APY0201 is 2.7-fold more potent; Compound 40 is >23-fold more potent than Apilimod. |
| Conditions | In vitro enzymatic assays using recombinant PIKfyve kinase. |
Why This Matters
Higher biochemical potency allows for lower working concentrations, reducing the risk of off-target effects and improving signal-to-noise ratios in cellular assays.
- [1] Cai, X., et al. (2013). PIKfyve, a class III PI-kinase, is the target of the small molecule IL-12/23 inhibitor apilimod and a new player in toll-like receptor signaling. Chem. Biol. 20(7), 912-921. View Source
- [2] Hayakawa, N., et al. (2014). Structure-activity relationship study, target identification, and pharmacological characterization of a small molecular IL-12/23 inhibitor, APY0201. Bioorg. Med. Chem. 22(11), 3021-3029. View Source
- [3] Chemical Probes Portal. SGC-PIKFYVE-1. View Source
